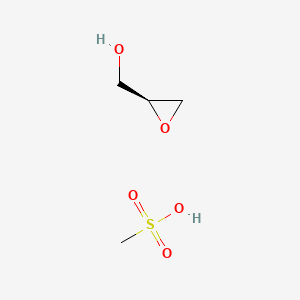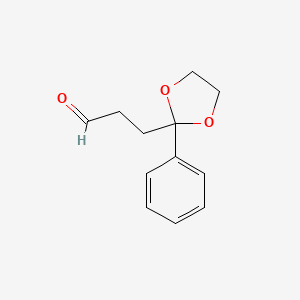
3-(2-Phenyl-1,3-dioxolan-2-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenyl-1,3-dioxolan-2-yl)propanal is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group attached to the ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Phenyl-1,3-dioxolan-2-yl)propanal can be synthesized through the acetalization of benzaldehyde with ethylene glycol, followed by a reaction with propanal . The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of efficient separation and purification techniques to obtain high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenyl-1,3-dioxolan-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of 3-(2-Phenyl-1,3-dioxolan-2-yl)propanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenyl-1,3-dioxolan-2-yl)propanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and its role in medicinal chemistry.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-(2-Phenyl-1,3-dioxolan-2-yl)propanal involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. Additionally, the phenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dioxolane: Similar structure but lacks the propanal group.
1,3-Dioxolane: A simpler dioxolane ring without the phenyl group.
Benzaldehyde ethylene acetal: Similar acetal structure but different functional groups.
Uniqueness
3-(2-Phenyl-1,3-dioxolan-2-yl)propanal is unique due to its combination of a dioxolane ring, phenyl group, and propanal moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications and research fields .
Eigenschaften
IUPAC Name |
3-(2-phenyl-1,3-dioxolan-2-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-4-7-12(14-9-10-15-12)11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCFOHOQJRTYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCC=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
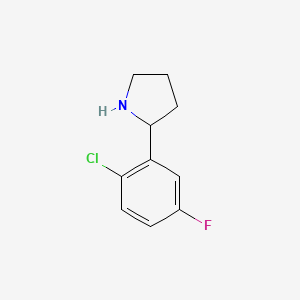

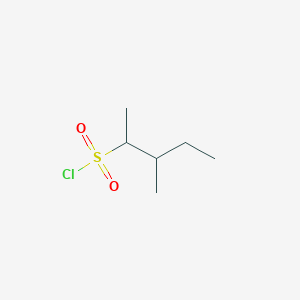


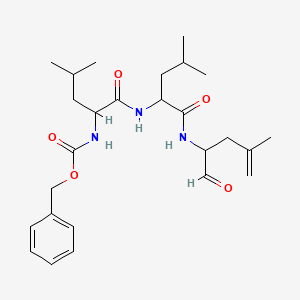
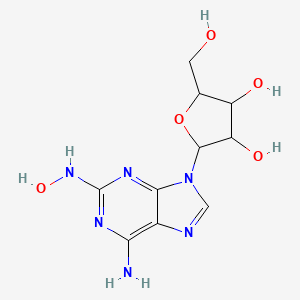
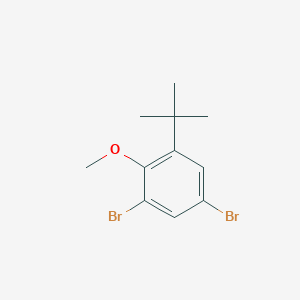
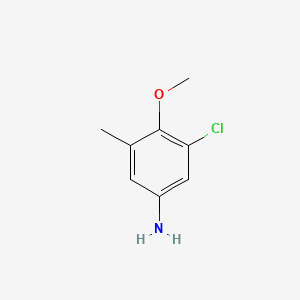
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
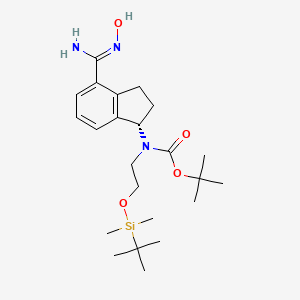
![(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15092915.png)
![(R)-N-[(S)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15092923.png)
